Superior Binding Affinity (Kd) of [3H]methoxy-PEPy Compared to [3H]methoxymethyl-MTEP
In saturation binding assays using rat brain membranes, [3H]methoxy-PEPy exhibited a high binding affinity with a dissociation constant (Kd) of 3.4 nM. In the same study, the close structural analog [3H]methoxymethyl-MTEP had a Kd of 20 nM. This represents a nearly 6-fold higher affinity for [3H]methoxy-PEPy. [1]
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3.4 nM |
| Comparator Or Baseline | [3H]methoxymethyl-MTEP, Kd = 20 nM |
| Quantified Difference | ~5.9-fold higher affinity for [3H]methoxy-PEPy |
| Conditions | Saturation binding assay using rat brain membranes |
Why This Matters
Higher affinity allows for lower radioligand concentrations to be used, improving the signal-to-noise ratio and enabling the detection of low-abundance receptors or small changes in receptor density.
- [1] Cosford, N. D. P., Roppe, J., Tehrani, L., Schweiger, E. J., Seiders, T. J., Chaudary, A., Rao, S., & Varney, M. A. (2003). [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor. Bioorganic & Medicinal Chemistry Letters, 13(3), 351–354. View Source
